molecular formula C11H8O5S B2490733 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid CAS No. 241488-17-5

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

Cat. No.: B2490733
CAS No.: 241488-17-5
M. Wt: 252.24
InChI Key: YENXSQRGGUCQBA-UHFFFAOYSA-N
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Description

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is an organic compound with the molecular formula C11H8O5S and a molecular weight of 252.24 g/mol . This compound is characterized by the presence of a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The methoxycarbonyl group attached to the thiophene ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid typically involves the reaction of 2-furoic acid with 2-(methoxycarbonyl)-3-thiophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted thiophene and furan derivatives.

Scientific Research Applications

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxycarbonyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(Methoxycarbonyl)-3-thienyl]-2-thiophenecarboxylic acid
  • 5-[2-(Methoxycarbonyl)-3-thienyl]-2-pyridinecarboxylic acid

Uniqueness

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENXSQRGGUCQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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